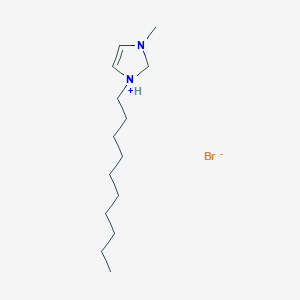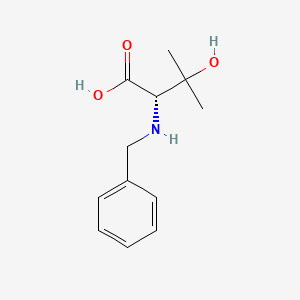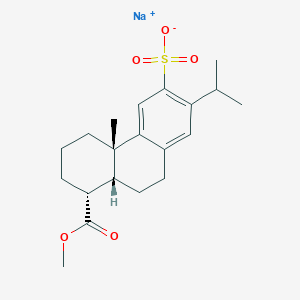
1H-Imidazolium, 1-decyl-3-methyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-decyl-3-methyl-, bromide is a type of imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-decyl-3-methyl-, bromide typically involves the alkylation of 1-methylimidazole with 1-bromodecane. The reaction is carried out in a solvent such as acetonitrile or acetone, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazolium, 1-decyl-3-methyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with various metal ions, which can alter its properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver salts (e.g., silver nitrate) to facilitate the exchange of the bromide ion.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired outcome.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are often used to form complexes with the imidazolium cation.
Major Products
Substitution Reactions: The major products are new ionic liquids with different anions.
Oxidation and Reduction: Products vary depending on the specific redox reaction but can include oxidized or reduced forms of the imidazolium cation.
Complexation: The major products are metal-imidazolium complexes, which have unique properties and applications.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-decyl-3-methyl-, bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazolium, 1-decyl-3-methyl-, bromide involves its interaction with various molecular targets:
Molecular Targets: The imidazolium cation can interact with proteins, nucleic acids, and cell membranes, affecting their structure and function.
Pathways Involved: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
1H-Imidazolium, 1-decyl-3-methyl-, bromide can be compared with other imidazolium-based ionic liquids:
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Butyl-3-methylimidazolium chloride: Shorter alkyl chain, resulting in lower hydrophobicity and different applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Different anion, affecting its ionic conductivity and electrochemical applications.
These comparisons highlight the unique properties of this compound, such as its balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
1-decyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKRIWWRHEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)

![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)

![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)






